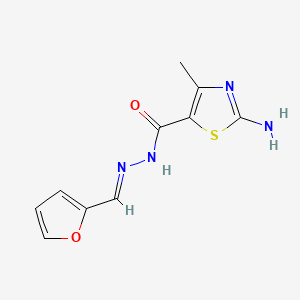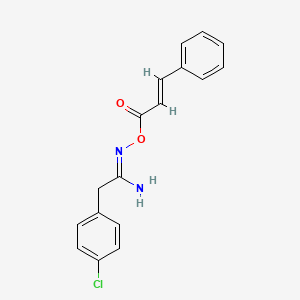![molecular formula C17H16O2S B3905579 1-(3-methoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B3905579.png)
1-(3-methoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, commonly referred to as methoxythiophenone, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is used as a psychoactive substance and is known to have stimulant effects on the central nervous system. Methoxythiophenone gained popularity in the 2000s as a legal alternative to other stimulants such as amphetamines and cocaine. However, due to its potential for abuse and harmful effects on health, it has been classified as a controlled substance in many countries.
Mécanisme D'action
The mechanism of action of methoxythiophenone involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. Methoxythiophenone also acts as a substrate for the transporters of these neurotransmitters, leading to their release from presynaptic neurons.
Biochemical and Physiological Effects
Methoxythiophenone has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Methoxythiophenone has also been reported to induce feelings of euphoria, alertness, and increased sociability. However, prolonged use of methoxythiophenone can lead to adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxythiophenone has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities with high purity. Methoxythiophenone also has well-established analytical methods for its detection and quantification in biological samples. However, the limitations of using methoxythiophenone in lab experiments include its potential for abuse and harmful effects on health, as well as its classification as a controlled substance in many countries.
Orientations Futures
There are several future directions for the study of methoxythiophenone and other cathinones. These include the development of new analytical methods for the detection and quantification of cathinones in biological samples, as well as the investigation of the metabolism and pharmacokinetics of cathinones in the body. Moreover, further research is needed to understand the long-term effects of cathinones on health and the potential for addiction. In addition, the development of new therapeutic agents based on the mechanism of action of cathinones may have potential applications in the treatment of neurological and psychiatric disorders.
Applications De Recherche Scientifique
Methoxythiophenone has been used in scientific research as a reference compound for the development of analytical methods for the detection and quantification of cathinones in biological samples. It has also been used as a model compound for the study of the metabolism and pharmacokinetics of cathinones in the body. Moreover, methoxythiophenone has been used to investigate the mechanisms of action and physiological effects of cathinones on the central nervous system.
Propriétés
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S/c1-19-15-5-3-4-14(12-15)17(18)11-8-13-6-9-16(20-2)10-7-13/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCMNNOGPNMPCD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905512.png)

![3-[3-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905514.png)

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905524.png)
![(2E)-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B3905537.png)
![{4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3905538.png)
![(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-1H-indol-1-yl)acetic acid](/img/structure/B3905540.png)

![N'-[(4-methyl-3-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3905552.png)



![2-methyl-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3905578.png)